2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a unique structure combining various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the aromatic rings, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic or imidazole derivatives.
Substitution: Various substituted aromatic or imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological targets.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of an imidazole ring with a thioether and acetamide group. This combination is not commonly found in other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-15-4-6-17(7-5-15)22-26-21(16-8-10-18(24)11-9-16)23(27-22)30-14-20(28)25-13-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZUFRZRTISSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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